REACTION_SMILES
|
[CH3:27][OH:28].[NH2:1][c:2]1[n:3][c:4]([Cl:26])[c:5]2[n:6][cH:7][n:8]([CH:11]3[O:12][CH:13]([CH2:16][O:17][C:18](=[O:19])[c:20]4[cH:21][cH:22][cH:23][cH:24][cH:25]4)[O:14][CH2:15]3)[c:9]2[n:10]1>>[NH2:1][c:2]1[n:3][c:4]([Cl:26])[c:5]2[n:6][cH:7][n:8]([CH:11]3[O:12][CH:13]([CH2:16][OH:17])[O:14][CH2:15]3)[c:9]2[n:10]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
Nc1nc(Cl)c2ncn(C3COC(COC(=O)c4ccccc4)O3)c2n1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Nc1nc(Cl)c2ncn(C3COC(COC(=O)c4ccccc4)O3)c2n1
|
Name
|
|
Type
|
product
|
Smiles
|
Nc1nc(Cl)c2ncn(C3COC(CO)O3)c2n1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |